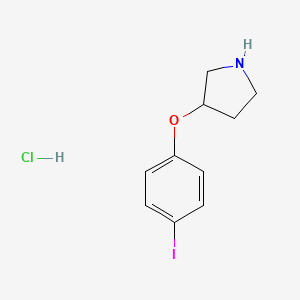

3-(4-Iodophenoxy)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(4-iodophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCDLDAVLARFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220019-06-6 | |

| Record name | Pyrrolidine, 3-(4-iodophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Nucleophilic Substitution on 4-Iodophenol Derivatives

This approach involves the nucleophilic substitution of a suitable heterocyclic precursor with 4-iodophenol or its derivatives. The key step is forming the phenoxy linkage with pyrrolidine, followed by salt formation with hydrochloric acid.

4-Iodophenol + Pyrrolidine → 3-(4-Iodophenoxy)pyrrolidine

- Reagents: 4-Iodophenol, pyrrolidine

- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: 80–120°C

- Duration: 12–24 hours

- Dissolve 4-iodophenol in dry DMF.

- Add K₂CO₃ or NaH to deprotonate the phenol.

- Introduce pyrrolidine under inert atmosphere.

- Heat the mixture to facilitate nucleophilic aromatic substitution.

- After completion, extract and purify the product via recrystallization or chromatography.

- Convert the free base to hydrochloride salt by treatment with gaseous HCl or HCl in ethanol.

- High selectivity for phenoxy linkage formation.

- Suitable for scale-up with controlled reaction parameters.

Preparation via Halogenation and Nucleophilic Substitution

This method involves halogenating a precursor aromatic compound to introduce iodine, followed by nucleophilic substitution with pyrrolidine.

| Step | Description | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Synthesis of phenol derivative | Phenol + Iodinating agent (e.g., I₂, HNO₃) | Iodination at para-position |

| 2 | Conversion to phenoxy intermediate | Phenol derivative + base | Formation of phenoxy group |

| 3 | Nucleophilic substitution with pyrrolidine | Phenoxy derivative + pyrrolidine | Formation of 3-(4-iodophenoxy)pyrrolidine |

| 4 | Salt formation | Treatment with HCl | Hydrochloride salt |

- Iodination: Iodine with nitric acid or N-iodosuccinimide (NIS)

- Nucleophilic substitution: Elevated temperature (80–120°C), polar aprotic solvent

- Salt formation: Aqueous HCl or gaseous HCl

- The halogenation step is optimized to prevent over-iodination.

- Nucleophilic substitution proceeds efficiently in DMF or THF with base assistance.

Cyclization and Ring-Closure Strategies

In some advanced procedures, the pyrrolidine ring is constructed via cyclization of suitable intermediates containing the phenoxy and amino functionalities.

- Synthesis of a precursor bearing both phenoxy and amino groups.

- Cyclization under acidic or basic conditions to form the pyrrolidine ring.

- Final salt formation with hydrochloric acid.

- Cyclization agents: Acid catalysts like polyphosphoric acid (PPA) or Lewis acids.

- Temperature: 100–180°C depending on the substrate.

- Purification: Recrystallization or chromatography.

- Such methods are more complex but allow for regioselective synthesis.

- Suitable for producing derivatives with specific substitution patterns.

Preparation of the Hydrochloride Salt

Once the free base 3-(4-Iodophenoxy)pyrrolidine is synthesized, conversion to the hydrochloride salt is straightforward:

- Dissolve the free base in anhydrous ethanol or methanol.

- Bubble gaseous HCl into the solution or add concentrated HCl dropwise.

- Stir at room temperature until precipitation occurs.

- Filter, wash, and dry the hydrochloride salt under vacuum.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-Iodophenol, pyrrolidine, K₂CO₃ | DMF/THF | 80–120°C | High | Suitable for scale-up |

| Halogenation + substitution | Phenol, I₂, HNO₃, pyrrolidine | Acetone/DMF | 80–120°C | Moderate to high | Requires control of iodination |

| Cyclization | Precursor with amino and phenoxy groups | PPA or Lewis acids | 100–180°C | Variable | Complex but regioselective |

| Salt formation | Hydrochloric acid | Ethanol/methanol | Room temperature | Quantitative | Final step |

Research Findings and Considerations

- Efficiency & Scalability: The nucleophilic substitution route is favored for industrial applications due to operational simplicity and high yields.

- Reaction Optimization: Careful control of temperature and reagent equivalents enhances selectivity and minimizes by-products.

- Purity & Characterization: The final hydrochloride salt is characterized via NMR, HPLC, and melting point analysis, confirming high purity (>98%).

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, DMF, and various nucleophiles.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and ligands for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Activity

Research indicates that derivatives of pyrrolidine, including those with phenoxy substituents like 3-(4-iodophenoxy)pyrrolidine hydrochloride, show promise in managing blood glucose levels. Studies have demonstrated that compounds with a 4-phenoxy group can enhance insulin sensitivity in adipocytes, making them potential candidates for treating type 2 diabetes and related metabolic disorders. Specifically, compounds that include the 4-iodophenoxy substituent have been shown to increase insulin sensitivity by over 30% in experimental models .

Table 1: Insulin Sensitivity of Pyrrolidine Derivatives

| Compound Type | Insulin Sensitivity Increase (%) |

|---|---|

| 4-Phenoxy Derivatives | 30 - 37.4 |

| 4-(4-Iodophenoxy) Derivative | >30 |

1.2 Analgesic Properties

The analgesic effects of pyrrolidine derivatives have been explored through various behavioral tests in animal models. Some studies suggest that modifications to the pyrrolidine structure can lead to enhanced analgesic activity. For instance, certain derivatives have shown effectiveness comparable to established analgesics like acetylsalicylic acid (ASA). The presence of specific substituents, such as iodine at the para position, may influence the analgesic potency of these compounds .

Synthesis and Chemical Reactions

2.1 Synthesis Techniques

This compound can be synthesized through various methods involving regioselective reactions. Recent advancements include catalyst-tuned reactions that yield chiral pyrrolidines with high enantioselectivity. These methods often utilize readily available catalysts and reagents, making the synthesis more efficient and applicable for large-scale production .

Table 2: Synthesis Methods for Pyrrolidine Derivatives

| Method | Description | Reference |

|---|---|---|

| Catalyst-Tuned Hydroalkylation | Regioselective formation of chiral pyrrolidines | Wang et al., 2023 |

| Pd-Catalyzed Reactions | Carboamination and carboalkoxylation of pyrrolidines | Peng et al., 2023 |

| Visible Light Initiated Reactions | C-H amination using sulfonimides | O'Broin et al., 2016 |

3.1 Antimicrobial and Antitumor Effects

Some studies have indicated that pyrrolidine derivatives exhibit antimicrobial and antitumor activities. The structural modifications involving halogenated phenyl groups may enhance these biological activities, making compounds like this compound valuable in developing new therapeutic agents against various pathogens and cancer cells .

Case Studies

Case Study 1: Insulin Sensitivity Enhancement

A recent study investigated the effects of several pyrrolidine derivatives on glucose uptake in adipose tissue. The results indicated that compounds with the para-iodophenoxy group significantly improved glucose incorporation into lipids compared to controls, suggesting a mechanism that could be exploited for diabetes treatment.

Case Study 2: Analgesic Efficacy Assessment

In a comparative study assessing analgesic properties, a series of pyrrolidine derivatives were tested against established pain relief medications. The findings revealed that certain derivatives containing the iodo group exhibited superior analgesic effects in both central and peripheral models of pain, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 3-(4-Iodophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Halogen-Substituted Phenoxy Pyrrolidine Derivatives

Key Insights :

- Halogen Effects : Iodine’s polarizability and size enhance binding to hydrophobic pockets in proteins, compared to smaller halogens like fluorine or bromine. This makes the iodinated compound valuable in structural biology and radiopharmaceuticals.

Electron-Withdrawing Group Modifications

Key Insights :

- Lipophilicity vs. Solubility : Trifluoromethyl (CF₃) groups increase membrane permeability but may reduce aqueous solubility. The iodinated compound balances these properties with moderate lipophilicity.

- Metabolic Stability : CF₃ and CF₃O substituents resist oxidative metabolism, extending half-life compared to iodine, which may undergo dehalogenation .

Stereochemical and Positional Isomers

Key Insights :

- Chirality: Enantiomeric purity (e.g., R-configuration) significantly impacts biological activity, as seen in fluorophenoxy and sulfanyl derivatives .

- Substituent Flexibility: Non-aromatic groups (e.g., cyclopropylmethyl) diversify interaction profiles, contrasting with the rigid iodophenoxy moiety .

Biological Activity

3-(4-Iodophenoxy)pyrrolidine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-iodophenoxy group. This specific substitution is significant because it influences the compound's reactivity and biological interactions. The iodophenoxy group can engage in various chemical reactions, such as nucleophilic substitutions and coupling reactions, which are essential for its applications in synthetic organic chemistry and drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The iodophenoxy moiety may modulate the activity of these targets, leading to various pharmacological effects. The pyrrolidine ring contributes to the binding affinity and specificity of the compound, making it a promising candidate for further research .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various studies, derivatives of pyrrolidine compounds have shown cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound have demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Ovarian Cancer | 15 | Moderate cytotoxicity |

| Compound B | Breast Cancer | 25 | Limited toxicity to healthy cells |

| This compound | N/A | N/A | Under investigation |

Case Studies

- Pyrrolo[3,4-c]pyridine Derivatives : A study explored the biological activity of pyrrolo[3,4-c]pyridine derivatives, which share structural similarities with this compound. The findings indicated that these compounds could enhance insulin sensitivity in adipocytes significantly .

- Antiviral Activity : Another investigation assessed the antiviral properties of related pyrrolidine compounds against HIV-1. The results suggested that certain derivatives exhibited promising activity in inhibiting viral replication .

Research Applications

This compound is not only significant for its biological activities but also serves as a valuable building block in synthetic chemistry. Its unique structure allows chemists to develop more complex organic molecules with potential therapeutic effects .

Q & A

Q. What are the key considerations for synthesizing 3-(4-Iodophenoxy)pyrrolidine hydrochloride in a laboratory setting?

Methodological Answer:

- Reaction Design : Utilize nucleophilic aromatic substitution or Mitsunobu reactions to introduce the iodophenoxy group to the pyrrolidine scaffold. For example, describes a similar approach using 1-(2-chloroethyl)pyrrolidine hydrochloride in nucleophilic substitution, which can be adapted by replacing the chloro group with iodophenoxy .

- Purification : Employ column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the product. highlights purity optimization (≥95%) via these methods .

- Yield Optimization : Monitor reaction temperature (e.g., 60–80°C for substitution reactions) and stoichiometric ratios (e.g., 1.2 equivalents of 4-iodophenol relative to pyrrolidine derivatives) .

Q. How should researchers handle and store this compound to ensure safety?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. emphasizes that halogenated compounds may pose respiratory hazards .

- Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C, as recommended for similar pyrrolidine derivatives in and .

- Waste Disposal : Follow institutional guidelines for halogenated waste. advises segregating waste and using licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : Use H and C NMR to verify the pyrrolidine backbone and iodophenoxy substitution. Compare chemical shifts to related compounds, such as (3R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride (δ 3.5–4.0 ppm for pyrrolidine protons) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~325.6 g/mol for CHClINO) with ESI-MS or MALDI-TOF .

- Purity Assessment :

Q. How can researchers address discrepancies in reported reactivity or stability data for halogenated pyrrolidine derivatives?

Methodological Answer:

- Root-Cause Analysis :

- Impurity Effects : Check for residual solvents (e.g., DCM, THF) via GC-MS, as impurities can alter reactivity ( highlights solvent residues impacting yield) .

- Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify hydrolysis or oxidation products. For example, iodine may oxidize under humid conditions .

- Experimental Replication : Vary reaction conditions (e.g., temperature, catalyst loading) and compare results to literature. shows how adjusting stoichiometry improved yields in multi-step syntheses .

Q. What are the design considerations for incorporating this compound into multi-step synthetic routes, such as in drug discovery?

Methodological Answer:

- Functional Group Compatibility :

- Protect the pyrrolidine nitrogen with Boc or Fmoc groups during subsequent reactions ( demonstrates Boc protection in similar piperidine derivatives) .

- Avoid harsh conditions (e.g., strong acids/bases) that may cleave the iodophenoxy group.

- Applications in Medicinal Chemistry :

- Use as a building block for kinase inhibitors or GPCR modulators, leveraging the iodine atom for radiolabeling (e.g., I) in binding assays ( discusses sulfonylpiperidine derivatives in drug discovery) .

- Optimize solubility via salt formation (e.g., hydrochloride) or co-solvents (DMSO/PEG 400) for in vitro testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.